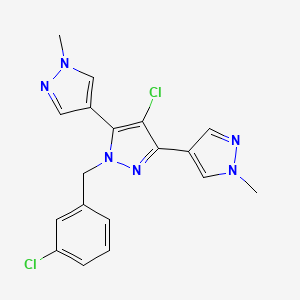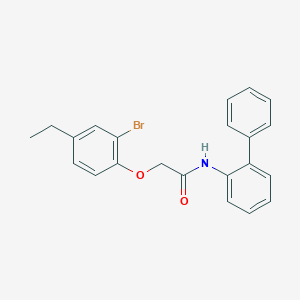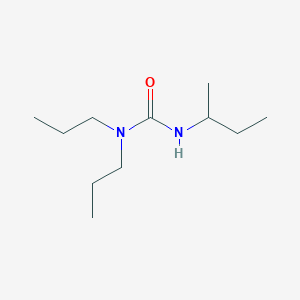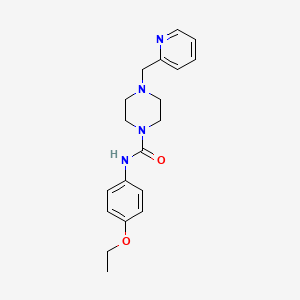
N-benzyl-3-ethyl-5-methyl-4-isoxazolecarboxamide
Descripción general
Descripción
N-benzyl-3-ethyl-5-methyl-4-isoxazolecarboxamide, also known as STX, is a compound that has been widely studied for its potential use in the treatment of various neurological disorders. It is a potent and selective blocker of voltage-gated sodium channels, which are responsible for the initiation and propagation of action potentials in neurons.
Mecanismo De Acción
N-benzyl-3-ethyl-5-methyl-4-isoxazolecarboxamide blocks voltage-gated sodium channels by binding to the channel's pore-forming alpha subunit. It has been shown to be a highly selective blocker of the Nav1.2, Nav1.6, and Nav1.7 subtypes of these channels, which are predominantly expressed in the central and peripheral nervous systems. By blocking these channels, N-benzyl-3-ethyl-5-methyl-4-isoxazolecarboxamide can reduce the influx of sodium ions into neurons, which in turn reduces their excitability and firing rate.
Biochemical and Physiological Effects:
N-benzyl-3-ethyl-5-methyl-4-isoxazolecarboxamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro, it has been shown to reduce the firing rate of neurons and inhibit the release of neurotransmitters such as glutamate and substance P. In vivo, it has been shown to reduce the severity and frequency of seizures in animal models of epilepsy, as well as alleviate neuropathic pain and reduce motor deficits in animal models of multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-3-ethyl-5-methyl-4-isoxazolecarboxamide has several advantages for lab experiments, including its high potency and selectivity for voltage-gated sodium channels, as well as its ability to block multiple subtypes of these channels. However, it also has some limitations, including its relatively short half-life and potential toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for research on N-benzyl-3-ethyl-5-methyl-4-isoxazolecarboxamide, including:
1. Developing more potent and selective analogs of N-benzyl-3-ethyl-5-methyl-4-isoxazolecarboxamide for use in the treatment of neurological disorders.
2. Investigating the potential use of N-benzyl-3-ethyl-5-methyl-4-isoxazolecarboxamide in the treatment of other disorders, such as chronic pain and psychiatric disorders.
3. Studying the long-term effects of N-benzyl-3-ethyl-5-methyl-4-isoxazolecarboxamide on neuronal function and plasticity.
4. Investigating the potential use of N-benzyl-3-ethyl-5-methyl-4-isoxazolecarboxamide in combination with other drugs for the treatment of neurological disorders.
5. Developing new methods for the synthesis of N-benzyl-3-ethyl-5-methyl-4-isoxazolecarboxamide and related compounds.
Aplicaciones Científicas De Investigación
N-benzyl-3-ethyl-5-methyl-4-isoxazolecarboxamide has been extensively studied for its potential use in the treatment of various neurological disorders, including epilepsy, neuropathic pain, and multiple sclerosis. It has been shown to be a potent and selective blocker of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons. By blocking these channels, N-benzyl-3-ethyl-5-methyl-4-isoxazolecarboxamide can reduce the excitability of neurons and thereby alleviate the symptoms of these disorders.
Propiedades
IUPAC Name |
N-benzyl-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-12-13(10(2)18-16-12)14(17)15-9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCXLBNJWSMIFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N,4-trimethyl-2-({[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-1,3-thiazole-5-carboxamide](/img/structure/B4774311.png)
![5-(4-bromophenyl)-N-(2-methoxyethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4774319.png)
![1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4774331.png)

![3-(2-hydroxy-5-methylphenyl)-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4774342.png)

![N'-{5-chloro-2-[(2,6-dichlorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide](/img/structure/B4774348.png)

![5-{[3-(anilinocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-5-oxopentanoic acid](/img/structure/B4774377.png)
![1-(4-fluorophenyl)-2-{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone](/img/structure/B4774378.png)

![N-({4-[(4-oxo-3(4H)-quinazolinyl)methyl]cyclohexyl}carbonyl)-beta-alanine](/img/structure/B4774396.png)
![4-(difluoromethyl)-3-methyl-6-(4-methylphenyl)-1-propyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4774404.png)
